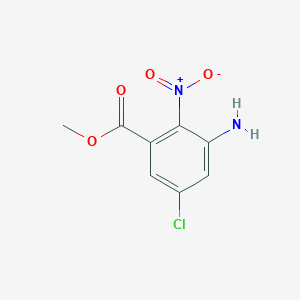
Methyl 3-amino-5-chloro-2-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-amino-5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-chloro-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-amino-5-chlorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Methyl 3-amino-5-chloro-2-aminobenzoate.
Substitution: Methyl 3-amino-5-substituted-2-nitrobenzoate.
Oxidation: Methyl 3-nitroso-5-chloro-2-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of methyl 3-amino-5-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino and chloro groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest in pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-chloro-3-nitrobenzoate: Similar structure but different position of the nitro group.
Methyl 3-amino-5-chloro-4-nitrobenzoate: Similar structure but different position of the nitro group.
Methyl 3-amino-4-chloro-2-nitrobenzoate: Similar structure but different position of the chloro group.
Uniqueness
Methyl 3-amino-5-chloro-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
methyl 3-amino-5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXPEIKSDVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)
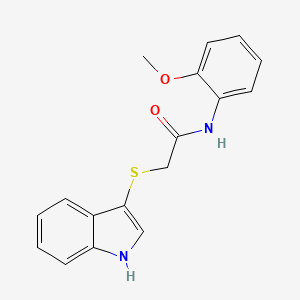
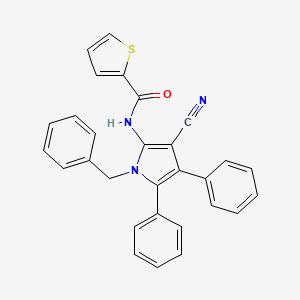
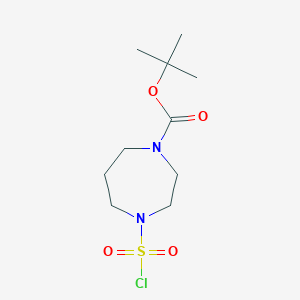
![4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2612114.png)
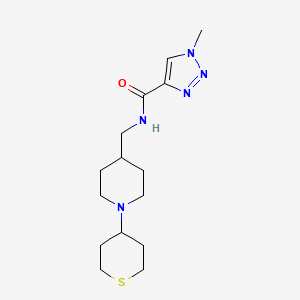
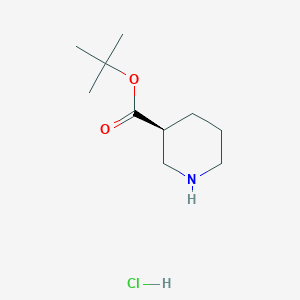
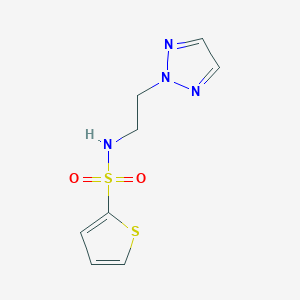
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)

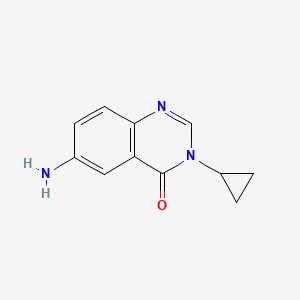
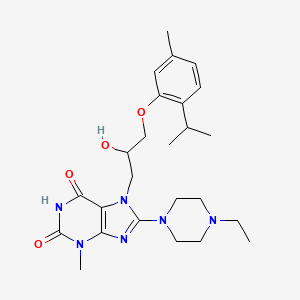
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)
